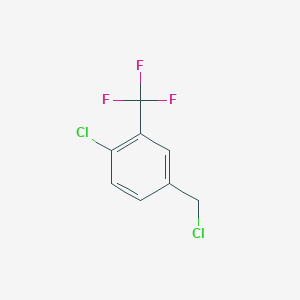

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREUBTUYADXMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517977 | |

| Record name | 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23131-73-9 | |

| Record name | 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene chemical properties

An In-depth Technical Guide to 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Introduction

This compound (CAS No. 23131-73-9) is a highly functionalized aromatic compound of significant interest in advanced organic synthesis.[1] Its unique trifunctional structure, featuring a reactive benzylic chloride (chloromethyl group), a less reactive aryl chloride, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, key reactivity patterns, and its applications, particularly as an intermediate in the development of novel pharmaceutical and agrochemical agents. The strategic placement of the trifluoromethyl group is particularly notable, as this moiety is known to enhance critical properties in drug candidates, such as metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.

Core Chemical and Physical Properties

Molecular Identity and Structure

The compound's structure is defined by a benzene ring substituted at positions 1, 4, and 2 with chloro, chloromethyl, and trifluoromethyl groups, respectively.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 23131-73-9 | [1] |

| Molecular Formula | C₈H₅Cl₂F₃ | [1] |

| Molecular Weight | 229.03 g/mol | [1] |

| SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)CCl | [1] |

| MDL Number | MFCD03412205 | [1] |

Physicochemical Data

This compound is typically supplied for research and development purposes. While extensive physical data is not broadly published, typical properties and supplier recommendations provide insight into its characteristics.

Table 2: Physicochemical Properties

| Property | Value | Rationale / Notes |

| Appearance | Colorless to pale yellow liquid | Based on similar halogenated aromatic compounds.[2] |

| Storage | Inert atmosphere, 2-8°C | Recommended by suppliers, suggesting potential reactivity with air/moisture or thermal instability.[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Expected due to its organic structure. |

| Water Solubility | Low | Typical for halogenated aromatic hydrocarbons.[3] |

Anticipated Spectroscopic Profile

A robust analytical characterization is essential for confirming the identity and purity of this intermediate. Based on its structure, the following spectroscopic signatures are expected:

-

¹H NMR: The proton spectrum would be characterized by a distinct singlet for the benzylic protons of the -CH₂Cl group (typically δ 4.5-4.8 ppm). The aromatic region would show complex splitting patterns for the three protons on the benzene ring, influenced by their coupling to each other and potentially long-range coupling to the fluorine atoms.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. Key signals include the benzylic carbon of the -CH₂Cl group (~45 ppm), the aromatic carbons attached to chlorine and the chloromethyl group, and the carbon of the -CF₃ group, which would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet would be observed for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks). Key fragmentation would likely involve the loss of a chlorine radical (·Cl) from the chloromethyl group, leading to the formation of a stable benzylic carbocation.

Synthesis, Reactivity, and Mechanistic Insights

Proposed Synthetic Pathway: Electrophilic Chloromethylation

A logical and industrially relevant method for synthesizing this compound is the electrophilic chloromethylation of 1-chloro-2-(trifluoromethyl)benzene. This reaction, a variant of the Friedel-Crafts alkylation, typically employs a chloromethylating agent and a Lewis acid catalyst.

Synthetic Workflow Diagram

Caption: Proposed synthesis via chloromethylation of 1-chloro-2-(trifluoromethyl)benzene.

Exemplary Experimental Protocol: Chloromethylation

This protocol is illustrative, based on established chemical principles. Researchers must conduct their own risk assessment and optimization.

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq.).

-

Solvent and Substrate: Add a suitable anhydrous solvent (e.g., dichloromethane) and cool the flask to 0°C in an ice bath. Add 1-chloro-2-(trifluoromethyl)benzene (1.0 eq.) to the stirred suspension.

-

Reagent Addition: Slowly add the chloromethylating agent (e.g., chloromethyl methyl ether, 1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 5°C. The use of chloromethyl methyl ether is highly regulated due to its carcinogenicity; alternative reagents may be considered.[4]

-

Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and water to quench the reaction and decompose the Lewis acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Core Reactivity Profile

The molecule's utility stems from the differential reactivity of its functional groups.

Chemical Reactivity Sites

Caption: Key reactive sites on the this compound scaffold.

-

Chloromethyl Group (-CH₂Cl): This is the most reactive site. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, serving as the primary handle for elaborating the molecular structure.

-

Causality: The stability of the intermediate benzylic carbocation (in Sₙ1 pathways) or the accessibility of the benzylic carbon (in Sₙ2 pathways) makes this group highly susceptible to attack by nucleophiles.

-

-

Aryl Chloride (-Cl): The chlorine atom attached directly to the aromatic ring is significantly less reactive towards classical nucleophilic substitution. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).

-

Causality: The strong electron-withdrawing effect of the adjacent trifluoromethyl group deactivates the ring, making these cross-coupling reactions potentially challenging and requiring specialized catalysts and conditions.

-

-

Trifluoromethylated Ring: The -CF₃ group is a powerful deactivating group, making the aromatic ring electron-deficient and thus resistant to further electrophilic substitution. This property is beneficial as it prevents unwanted side reactions on the ring during functionalization of the chloromethyl group.

Applications in Drug Discovery and Development

The unique combination of functional groups makes this compound a valuable intermediate for synthesizing targeted therapeutic agents.

-

Scaffold for Bioactive Molecules: The primary application is as a scaffold. The chloromethyl group allows for the attachment of various pharmacophores or linking units, while the trifluoromethyl- and chloro-substituted benzene core provides a stable, lipophilic base.

-

Enhancing Pharmacokinetic Properties: The trifluoromethyl group is a well-known bioisostere for other chemical groups and is often incorporated into drug candidates to block metabolic degradation, increase binding affinity, and enhance membrane permeability.

-

Versatility in Synthesis: Its ability to undergo sequential and selective reactions at its two different chlorine centers allows for the construction of complex molecules, which is critical in modern drug development pipelines targeting ailments from cancer to central nervous system disorders.[5]

Safety, Handling, and Storage Protocols

Due to its reactive nature, proper handling of this compound is critical.

-

Hazard Assessment: As a benzylic halide, this compound should be treated as a potential lachrymator and is expected to be corrosive, causing skin burns and serious eye damage.[6] Inhalation of vapors may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.

-

Handling Protocol:

-

Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloromethyl group.

-

Use non-sparking tools and work away from ignition sources, as related compounds can be flammable.[7]

-

For spills, use an inert absorbent material. Avoid contact with water.

-

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong bases, amines, and moisture.[1]

Conclusion

This compound is a specialized chemical intermediate with a high potential for utility in research and development. Its value is derived from the strategic combination of a highly reactive site for molecular elaboration (the chloromethyl group), a site for more advanced modifications (the aryl chloride), and a key pharmacologically-relevant moiety (the trifluoromethyl group). A thorough understanding of its reactivity, coupled with stringent safety protocols, enables chemists to leverage this powerful building block in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-(Chloromethyl)-4-(trifluoromethyl)benzene: Fluorinated Aromatic Compound Technical Guide. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]

- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

Airgas. (2021, September 15). SAFETY DATA SHEET - 1-Chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-(Chloromethyl)-2-(trifluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2020, December 15). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. 23131-73-9|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 4. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. airgas.com [airgas.com]

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene, a key fluorinated building block in the development of advanced pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group is known to enhance crucial properties such as metabolic stability and lipophilicity in active molecules, making this intermediate highly valuable.[1] This document moves beyond a simple recitation of steps to deliver a nuanced understanding of the reaction's mechanistic underpinnings, strategic considerations for process control, and a detailed, field-proven experimental protocol. The primary focus is on the free-radical side-chain chlorination of 1-Chloro-4-methyl-2-(trifluoromethyl)benzene, a robust and industrially scalable method. This guide is intended for researchers, chemists, and process development professionals seeking to implement or optimize this critical chemical transformation.

Introduction and Strategic Importance

This compound (CAS No. 23131-73-9) is a substituted toluene derivative whose strategic importance lies in its trifunctional nature. The molecule possesses three distinct points of reactivity: the electrophilic benzylic chloride, the electron-deficient trifluoromethylated aromatic ring, and the aryl chloride. The chloromethyl group is a versatile handle for introducing the 4-chloro-3-(trifluoromethyl)benzyl moiety via nucleophilic substitution, making it a cornerstone intermediate for constructing complex molecular architectures.[1]

The objective of this whitepaper is to provide a comprehensive scientific and practical guide to the synthesis of this compound. We will dissect the most prevalent synthetic strategy, explain the causal factors behind key experimental choices, and present a detailed protocol that ensures reproducibility and high yield.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule points to the most direct and efficient synthetic pathway. The primary disconnection occurs at the benzylic carbon-chlorine bond of the chloromethyl group.

Caption: Retrosynthetic disconnection of the target molecule.

This analysis identifies 1-Chloro-4-methyl-2-(trifluoromethyl)benzene (also known as 4-chloro-3-(trifluoromethyl)toluene) as the ideal starting material. The synthesis, therefore, becomes a targeted functional group interconversion: the selective chlorination of the benzylic methyl group. This approach is superior to multi-step routes involving ring construction or substituent installation, as it leverages a readily available precursor and a direct, high-yielding transformation. The chosen strategy is a free-radical side-chain chlorination , a reaction class well-suited for the selective halogenation of benzylic positions.[2][3]

Mechanistic Principles of Free-Radical Benzylic Chlorination

The conversion of the benzylic methyl group to a chloromethyl group proceeds via a free-radical chain reaction, typically initiated by ultraviolet (UV) light.[3][4] This process is highly selective for the side chain over the aromatic ring when conducted under the appropriate conditions (i.e., in the absence of Lewis acid catalysts and often at elevated temperatures).[2]

The mechanism unfolds in three distinct stages:

-

Initiation: UV radiation provides the energy to homolytically cleave a molecule of chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•).[4]

-

Propagation: This is a two-step cycle.

-

A chlorine radical abstracts a hydrogen atom from the methyl group of the starting material. This is the rate-determining step and occurs preferentially at the benzylic position due to the resonance stabilization of the resulting benzyl radical.

-

The newly formed benzyl radical reacts with another molecule of Cl₂, abstracting a chlorine atom to form the desired product and regenerating a chlorine radical, which continues the chain reaction.

-

-

Termination: The chain reaction ceases when two radicals combine. This can occur in several ways (e.g., Cl• + Cl•, benzyl• + Cl•, benzyl• + benzyl•).

Caption: Mechanism of free-radical benzylic chlorination.

The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can slightly destabilize the electron-deficient benzyl radical intermediate, potentially requiring more energetic conditions (e.g., higher temperature or light intensity) compared to the chlorination of unsubstituted toluene.[5][6]

Experimental Protocol: Photochlorination Synthesis

This section details a robust and scalable protocol for the synthesis of this compound via photochlorination.

4.1 Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 1-Chloro-4-methyl-2-(trifluoromethyl)benzene | >98% Purity (GC) | Commercial Supplier |

| Chlorine Gas (Cl₂) | Anhydrous, >99.5% | Industrial Gas Supplier |

| Nitrogen Gas (N₂) | High Purity, Anhydrous | Industrial Gas Supplier |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Chemical Supplier |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Chemical Supplier |

| Carbon Tetrachloride (CCl₄) or alternative | Anhydrous, ACS Grade | Chemical Supplier |

Note on Solvent: While carbon tetrachloride is a traditional solvent for radical chlorinations due to its inertness, its use is now highly restricted. Modern, greener alternatives such as chlorinated benzotrifluorides can be used.[7] For lab-scale preparations, the reaction can also be run neat (without solvent), but careful temperature control is essential.

4.2 Equipment

-

Jacketed glass reactor equipped with a bottom outlet valve.

-

High-intensity UV immersion lamp (e.g., mercury vapor lamp) with a quartz immersion well.

-

Mechanical overhead stirrer.

-

Gas dispersion tube for chlorine introduction.

-

Thermocouple for internal temperature monitoring.

-

Water-cooled condenser.

-

Gas outlet connected to a scrubber system containing a sodium hydroxide solution to neutralize excess HCl and Cl₂.

-

Fractional distillation apparatus for purification.

4.3 Step-by-Step Procedure

-

Reactor Setup: Assemble the dry reactor system. Purge the entire apparatus with nitrogen gas for 30 minutes to ensure an inert and anhydrous atmosphere.

-

Charging: Charge the reactor with 1-Chloro-4-methyl-2-(trifluoromethyl)benzene (1.0 eq). If using a solvent, add it at this stage (approx. 2-3 mL per gram of substrate).

-

Heating: Begin stirring and heat the reactor contents to 100-120°C using a circulating oil bath. Higher temperatures favor side-chain chlorination over potential aromatic ring chlorination.[8]

-

Initiation: Once the target temperature is stable, turn on the UV lamp.

-

Chlorination: Introduce a slow, steady stream of chlorine gas subsurface via the gas dispersion tube. The reaction is exothermic; monitor the temperature closely and adjust the heating/cooling as needed to maintain the setpoint.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (carefully and with proper quenching) for Gas Chromatography (GC) analysis. Track the consumption of starting material and the formation of the mono-chlorinated product versus the di-chlorinated byproduct.

-

Completion: Stop the chlorine gas flow and turn off the UV lamp when GC analysis indicates optimal conversion to the desired mono-chlorinated product (typically >90% consumption of starting material).

-

Work-up: Purge the reactor with nitrogen gas for 30-60 minutes to remove residual chlorine and HCl gas. Cool the reaction mixture to room temperature.

-

Neutralization: Carefully transfer the crude product to a separatory funnel. Wash sequentially with a saturated sodium bicarbonate solution (to remove HCl) and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if used) under reduced pressure.

-

Purification: Purify the crude oil by vacuum distillation to separate the pure product from unreacted starting material and higher-boiling, over-chlorinated byproducts.

Process Control, Optimization, and Workflow

Precise control over reaction parameters is critical for maximizing the yield of the desired mono-chlorinated product while minimizing side reactions.

5.1 Key Parameter Optimization

| Parameter | Effect on Reaction | Optimization Rationale |

| Temperature | Influences selectivity. Higher temperatures (>100°C) strongly favor side-chain radical chlorination over ring chlorination. | Maintain temperature between 100-120°C to ensure high selectivity for the benzylic position.[8] |

| Chlorine Addition Rate | A high concentration of Cl₂ can promote over-chlorination, leading to di- and tri-chlorinated byproducts. | Use a slow, controlled flow rate. The rate should be such that the characteristic yellow-green color of chlorine does not persist in the vapor phase, indicating its consumption. |

| UV Light Intensity | Governs the rate of radical initiation. Higher intensity leads to a faster reaction but may increase byproduct formation if Cl₂ concentration is too high. | The intensity should be sufficient to maintain a steady reaction rate without causing rapid, uncontrolled exotherms. |

| Reaction Time | Determines the final product distribution. Prolonged reaction time will inevitably lead to an increase in over-chlorination. | The reaction should be stopped based on in-process monitoring (GC) when the concentration of the desired product is maximized relative to the starting material and byproducts. |

5.2 Primary Side Reaction

The most significant side reaction is over-chlorination , leading to the formation of 1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene. This occurs when the initially formed product successfully competes with the starting material for reaction with chlorine radicals. Minimizing this is achieved by stopping the reaction before the starting material is fully consumed.

Caption: Experimental workflow for photochlorination synthesis.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Gas Chromatography (GC): To determine purity and quantify any residual starting material or over-chlorinated impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and a distinct singlet for the benzylic methylene protons (-CH₂Cl) around δ 4.6 ppm.[9]

-

¹³C NMR: Will confirm the number of unique carbons and show signals corresponding to the CF₃ group and the CH₂Cl carbon.

-

¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (229.03 g/mol for C₈H₅Cl₂F₃) and isotopic pattern characteristic of a molecule containing two chlorine atoms.

Safety Considerations

This synthesis involves significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

Chlorine Gas: Highly toxic and corrosive. All manipulations must be conducted in a well-ventilated chemical fume hood. A dedicated scrubber system is mandatory to neutralize exhaust gases.

-

Hydrogen Chloride: A corrosive gas is generated as a byproduct. The scrubber system will also neutralize HCl.

-

UV Radiation: The UV lamp is a high-energy source. Ensure the reactor is properly shielded to prevent exposure.

-

Exothermic Reaction: The potential for a runaway reaction exists. Maintain vigilant temperature control and ensure emergency cooling capabilities are available.

-

Chlorinated Solvents: If used, handle with care as they are generally hazardous and environmentally persistent.

-

Personal Protective Equipment: Standard PPE, including safety glasses, a flame-resistant lab coat, and appropriate gloves, is required at all times.

Conclusion

The synthesis of this compound via free-radical photochlorination of its methyl-substituted precursor is a highly effective and scalable method. Success hinges on a thorough understanding of the underlying radical chain mechanism and meticulous control over key reaction parameters, particularly temperature and the rate of chlorine addition. By carefully monitoring the reaction to prevent over-chlorination and implementing rigorous safety protocols, this valuable synthetic intermediate can be produced with high yield and purity, enabling further research and development in the pharmaceutical and agrochemical sectors.

References

-

Di Mola, A., et al. (2024). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Preprints.org. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]

- Loverde, A., & Beanblossom, W. S. (1951). Processes for photochemical chlorination of hydrocarbons. U.S. Patent 2,566,065.

-

Organic Chemistry Portal. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Available at: [Link]

- CN101033169A. (2007). Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. Google Patents.

-

Wikipedia. (n.d.). Photochlorination. Available at: [Link]

-

Kuriya, K., et al. (2022). One-pot chlorocarboxylation of toluenes with chlorine dioxide under photoirradiation. RSC Advances. Available at: [Link]

-

White, M. C., et al. (2021). Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C-H Coupling with Oxidatively Sensitive Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

- CN102336689A. (2012). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. Google Patents.

-

Gáspár, A., et al. (2021). Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity. Reaction Chemistry & Engineering. Available at: [Link]

- DE10065442A1. (2002). Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene. Google Patents.

-

PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

- JPH06340562A. (1994). Side chain chlorination of aromatic compound. Google Patents.

- US3974093A. (1976). Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds. Google Patents.

-

Chemistry Stack Exchange. (2017). Side chain chlorination of substituted toluene. Available at: [Link]

- CN113200815A. (2021). Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride. Google Patents.

- CN102952039A. (2013). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. Google Patents.

-

Supporting Information. (n.d.). General procedure for synthesis. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (2020). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. U.S. Department of Labor. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)-. Australian Government Department of Health and Aged Care. Available at: [Link]

- CN112836279A. (2021). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. Google Patents.

-

PubChem. (n.d.). 1-Chloro-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Semantic Scholar. (n.d.). 1-chloro-4-(chloromethyl)benzene. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Free-radical halogenation. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 4. Photochlorination - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. JPH06340562A - Side chain chlorination of aromatic compound - Google Patents [patents.google.com]

- 8. US2566065A - Processes for photochemical chlorination of hydrocarbons - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene (CAS No. 23131-73-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene, a key chemical intermediate with the CAS number 23131-73-9. This document delves into the compound's physicochemical properties, synthesis, reactivity, and significant applications, particularly within the pharmaceutical and agrochemical industries. With a focus on providing actionable insights for laboratory and development settings, this guide synthesizes technical data with practical considerations for handling, storage, and analysis.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a substituted toluene derivative that has emerged as a valuable building block in organic synthesis. Its unique trifluoromethyl and chloromethyl functionalities on a chlorinated benzene ring make it a versatile precursor for a wide range of complex molecules. The trifluoromethyl group, known for its strong electron-withdrawing nature, significantly influences the molecule's reactivity and imparts desirable properties such as increased lipophilicity and metabolic stability in final products. The reactive chloromethyl group serves as a key handle for introducing the benzyl moiety into various molecular scaffolds.

This guide will explore the fundamental characteristics and applications of this compound, providing researchers and drug development professionals with the necessary information to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvents, and the appropriate handling and storage procedures.

| Property | Value | Source |

| CAS Number | 23131-73-9 | [1][2][3] |

| Molecular Formula | C8H5Cl2F3 | [1][3] |

| Molecular Weight | 229.03 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 221°C | [4] |

| Density | 1.408 g/cm³ | [4] |

| Purity | Typically ≥95% | [3] |

Solubility and Storage:

This compound is generally soluble in common organic solvents. Proper storage involves keeping it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Synthesis and Mechanistic Considerations

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach to Chloromethylation

The following protocol is a generalized representation of a chloromethylation reaction and should be adapted and optimized based on laboratory safety protocols and experimental goals.

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, condenser, and gas inlet is charged with 1-chloro-2-(trifluoromethyl)benzene and a suitable solvent.

-

Reagent Addition: A Lewis acid catalyst, such as zinc chloride, is added, followed by the slow addition of the chloromethylating agent (e.g., a mixture of paraformaldehyde and hydrochloric acid).

-

Reaction Monitoring: The reaction mixture is heated and monitored for completion using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched, and the organic layer is separated, washed, and dried.

-

Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield the final product.

Causality in Experimental Choices:

-

Lewis Acid Catalyst: The use of a Lewis acid is crucial for activating the chloromethylating agent and facilitating the electrophilic aromatic substitution on the electron-deficient benzene ring.

-

Reaction Temperature: Careful control of the reaction temperature is necessary to ensure a reasonable reaction rate while minimizing the formation of byproducts.

-

Purification Method: The choice of purification method will depend on the scale of the reaction and the purity requirements of the final product.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily centered around the chloromethyl group, which is a potent electrophile. This allows for facile nucleophilic substitution reactions, making it an excellent reagent for introducing the 4-chloro-3-(trifluoromethyl)benzyl moiety into a wide range of molecules.

Key Reactions and Their Significance:

-

N-Alkylation: Reaction with amines to form substituted benzylamines, a common structural motif in many pharmaceutical agents.

-

O-Alkylation: Reaction with alcohols or phenols to form benzyl ethers, which can be used to protect hydroxyl groups or as linkages in more complex molecules.

-

C-Alkylation: Reaction with carbanions or other carbon nucleophiles to form new carbon-carbon bonds, enabling the construction of more elaborate molecular frameworks.

The presence of the trifluoromethyl group is particularly advantageous in drug design. It can enhance a molecule's metabolic stability by blocking sites of enzymatic oxidation, and its lipophilicity can improve membrane permeability and oral bioavailability.

Signaling Pathway Visualization (Hypothetical Application):

While specific drug targets for compounds derived from this intermediate are proprietary, we can conceptualize its use in creating inhibitors for a generic signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug candidate synthesized using this compound.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): Used to determine the purity of the compound and to monitor the progress of reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of the atoms in the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a substance that can cause severe skin burns and eye damage.[2]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.[2][5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its unique combination of reactive and property-modifying functional groups makes it an attractive starting material for the development of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully leverage the potential of this important building block.

References

-

This compound CAS NO.23131-73-9. LookChem. Available at: [Link]

-

SAFETY DATA SHEET. ChemTreat. Available at: [Link]

-

SAFETY DATA SHEET. IN.gov. Available at: [Link]

-

3-trifluoromethyl-4-chlorobenzyl chloride. MySkinRecipes. Available at: [Link]

Sources

- 1. CAS 23131-73-9: Benzene, 1-chloro-4-(chloromethyl)-2-(trif… [cymitquimica.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. This compound, CasNo.23131-73-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. 3-trifluoromethyl-4-chlorobenzyl chloride [myskinrecipes.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

An In-Depth Technical Guide to 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene, a key fluorinated building block in modern organic synthesis. With its unique substitution pattern, this compound offers a valuable scaffold for the introduction of the trifluoromethyl group, a moiety known to enhance the metabolic stability and lipophilicity of bioactive molecules. This document will delve into the compound's structure, synthesis, reactivity, and applications, with a focus on its utility in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 23131-73-9, is a disubstituted toluene derivative. The benzene ring is functionalized with a chlorine atom, a chloromethyl group, and a trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl and chloro groups significantly influences the reactivity of the aromatic ring and the benzylic chloride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂F₃ | [1] |

| Molecular Weight | 229.03 g/mol | [1] |

| Physical Form | Colorless to pale yellow liquid | [1] |

| Purity | Typically ≥97% | [2] |

| Synonyms | 4-Chloro-3-(trifluoromethyl)benzyl chloride, 3-Trifluoromethyl-4-chlorobenzylchloride | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the chloromethylation of 1-chloro-2-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the benzene ring.

Synthetic Pathway

A common method for chloromethylation involves the use of a chloromethylating agent, such as a mixture of formaldehyde and hydrogen chloride, or more conveniently, a reagent like chlorosulfonic acid and paraformaldehyde. The reaction is catalyzed by a Lewis acid, such as zinc chloride or aluminum chloride.

Caption: Synthetic route to this compound.

Experimental Protocol: Chloromethylation of 1-Chloro-2-(trifluoromethyl)benzene

The following protocol is a representative procedure based on established chloromethylation methods.[3]

Materials:

-

1-Chloro-2-(trifluoromethyl)benzene

-

Paraformaldehyde

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-chloro-2-(trifluoromethyl)benzene (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add paraformaldehyde (1.2 equivalents) to the stirred solution.

-

From the addition funnel, add chlorosulfonic acid (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization

Due to the limited availability of published spectroscopic data for this specific isomer, the following are predicted characteristic signals based on the analysis of related structures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ ~7.6-7.8 ppm (m, 3H, aromatic protons), δ ~4.6 ppm (s, 2H, -CH₂Cl) |

| ¹³C NMR | δ ~135-140 ppm (aromatic C-Cl), δ ~130-135 ppm (aromatic C-CF₃), δ ~125-130 ppm (aromatic C-H), δ ~120-125 ppm (q, J ≈ 270 Hz, -CF₃), δ ~45 ppm (-CH₂Cl) |

| Mass Spec (EI) | M⁺ at m/z 228, 230, 232 (isotopic pattern for 2 Cl atoms); fragment at m/z 193 ([M-Cl]⁺) |

Applications in Drug Discovery and Agrochemicals

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The trifluoromethyl group is a key pharmacophore that can enhance drug efficacy, while the benzylic chloride provides a reactive handle for nucleophilic substitution reactions.

Role in Agrochemical Synthesis

A notable application of this compound is in the development of novel pesticides. For instance, it is a potential starting material for the synthesis of pyrazolopyridine anthranilamide compounds, which exhibit insecticidal activity. The 4-chloro-3-(trifluoromethyl)benzyl moiety can be incorporated into the final molecule to modulate its biological properties.[4]

Caption: Use of the title compound in the synthesis of agrochemicals.

Potential in Pharmaceutical Development

While specific examples in publicly available literature are scarce, the structural motifs present in this compound are highly relevant to medicinal chemistry. The trifluoromethyl group is known to improve the pharmacokinetic profile of drug candidates. The reactive chloromethyl group allows for the facile introduction of this substituted benzyl group into a wide range of molecular scaffolds, enabling the exploration of new chemical space in drug discovery programs.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes severe skin burns and eye damage.[2]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a valuable, albeit not extensively documented, building block for organic synthesis. Its unique combination of reactive functional groups makes it a strategic intermediate for introducing the 4-chloro-3-(trifluoromethyl)benzyl moiety into target molecules. The insights provided in this guide on its synthesis, characterization, and potential applications are intended to support researchers and scientists in leveraging this compound for the development of novel pharmaceuticals and agrochemicals.

References

- Google Patents.

- Google Patents. WO2022023931A1 - A pesticidally active mixture comprising pyrazolopyridine anthranilamide compound, oxides or salts thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 3. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]

- 4. WO2022023931A1 - A pesticidally active mixture comprising pyrazolopyridine anthranilamide compound, oxides or salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR Spectrum of 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene. The information herein is curated for researchers, scientists, and professionals in drug development, offering a foundational understanding of the structural elucidation of this complex molecule using NMR spectroscopy.

Introduction

This compound is a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. Its structure presents a unique arrangement of electron-withdrawing groups on a benzene ring, leading to a complex and informative NMR spectrum. Understanding this spectrum is crucial for confirming its synthesis and for any further chemical modifications. This guide will delve into the predicted ¹H and ¹³C NMR spectra, providing a rationale for the expected chemical shifts and coupling constants based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the benzylic protons of the chloromethyl group. The substitution pattern on the benzene ring—a 1,2,4-trisubstituted pattern—will result in a complex splitting pattern for the aromatic protons.

Expected Chemical Shifts and Multiplicities:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-3 | ~ 7.8 - 8.0 | d | This proton is ortho to the strongly electron-withdrawing trifluoromethyl group, which will cause a significant downfield shift. It will be split by the adjacent H-5 proton. |

| H-5 | ~ 7.6 - 7.8 | dd | Positioned between the chlorine and chloromethyl groups, this proton will experience a moderate downfield shift. It will be split by both H-3 and H-6. |

| H-6 | ~ 7.5 - 7.7 | d | This proton is ortho to the chlorine atom and will be shifted downfield. It will be split by the adjacent H-5 proton. |

| -CH₂Cl | ~ 4.6 - 4.8 | s | The benzylic protons of the chloromethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegative chlorine atom causes a downfield shift.[1] |

The rationale for these predictions is based on the known effects of substituents on the chemical shifts of aromatic protons. The trifluoromethyl group is a powerful electron-withdrawing group and will deshield adjacent protons significantly.[2][3][4] The chlorine atom and the chloromethyl group also contribute to the downfield shift of the aromatic protons, albeit to a lesser extent.[5]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the carbon to which it is attached, due to coupling with the three fluorine atoms.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~ 132 - 135 | This carbon is attached to the chlorine atom and will be deshielded. |

| C-2 | ~ 130 - 133 (q) | Attached to the trifluoromethyl group, this carbon will appear as a quartet due to C-F coupling.[6] |

| C-3 | ~ 128 - 131 | This aromatic carbon will show a chemical shift typical for a substituted benzene ring. |

| C-4 | ~ 138 - 141 | The carbon bearing the chloromethyl group will be shifted downfield. |

| C-5 | ~ 129 - 132 | This aromatic carbon's chemical shift will be influenced by the adjacent chloro and chloromethyl groups. |

| C-6 | ~ 127 - 130 | This carbon is ortho to the chlorine atom. |

| -CH₂Cl | ~ 45 - 48 | The carbon of the chloromethyl group will appear in the aliphatic region, shifted downfield by the chlorine atom. |

| -CF₃ | ~ 123 - 126 (q) | The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant.[6] |

The predicted chemical shifts are influenced by the electronegativity and resonance effects of the substituents. Electron-withdrawing groups like chlorine and trifluoromethyl generally cause a downfield shift in the chemical shifts of the carbons they are attached to and those at the ortho and para positions.[7]

Experimental Protocol for NMR Data Acquisition

To obtain a high-quality NMR spectrum of this compound, the following protocol is recommended:

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width that encompasses all expected proton signals (typically 0-10 ppm).

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

Visualizing the Molecular Structure and NMR Workflow

To better understand the relationships between the different parts of the experimental and analytical process, the following diagrams are provided.

Caption: Experimental workflow from synthesis to structural elucidation.

Caption: Predicted ¹H NMR signal summary.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a critical step in its chemical characterization. While this guide provides a detailed prediction of its ¹H and ¹³C NMR spectra, experimental verification is paramount. The complex interplay of the chloro, chloromethyl, and trifluoromethyl substituents creates a unique spectral fingerprint. A thorough understanding of this spectrum, guided by the principles outlined in this document, will empower researchers to confidently identify and utilize this compound in their scientific endeavors.

References

-

F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Request PDF. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]

-

Supporting Information. [No specific title available]. [Link]

-

1-Chloro-4-(trifluoromethyl)benzene. PubChem. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Supporting Information for - The Royal Society of Chemistry. [No specific title available]. [Link]

-

Benzene, 1-(chloromethyl)-4-methyl-. the NIST WebBook. [Link]

-

1-Chloro-2-methyl-4-(trifluoromethyl)benzene. PubChem. [Link]

-

1-chloro-4-(chloromethyl)benzene. Semantic Scholar. [Link]

-

C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes. [No specific title available]. [Link]

-

1-chloro-4-(chloromethyl)benzene. ChemSynthesis. [Link]

-

Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. the NIST WebBook. [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)-. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. the NIST WebBook. [Link]

-

1-CHLORO-4-(TRIFLUOROMETHYL)BENZENE. Matrix Fine Chemicals. [Link]

-

1-Chloro-4-(chloromethyl)benzene. PubChem. [Link]

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

Sources

- 1. 1,2-Bis(chloromethyl)benzene(612-12-4) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Mass Spectrometry of 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the mass spectrometry of 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene, a halogenated aromatic compound of interest in synthetic chemistry and drug development. By understanding its behavior under mass spectrometric analysis, researchers can effectively identify and characterize this molecule in complex matrices. This document moves beyond a simple recitation of methods to explain the underlying principles and expected outcomes, ensuring a robust understanding for both novice and experienced analysts.

Physicochemical Properties and Structural Features

Before delving into the mass spectrometric analysis, it is crucial to understand the fundamental properties of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 1-(Chloromethyl)-4-(trifluoromethyl)benzene[1] | 1-Chloro-4-(trifluoromethyl)benzene[2][3][4] |

| CAS Number | Not available | 939-99-1 | 98-56-6 |

| Molecular Formula | C₈H₅Cl₂F₃ | C₈H₆ClF₃ | C₇H₄ClF₃ |

| Molecular Weight | 229.03 g/mol | 194.58 g/mol | 180.55 g/mol |

| Appearance | Predicted: Clear, colorless to pale yellow liquid | Clear, colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | Predicted: >200°C | 205-208°C | ~136-138°C |

| Solubility | Predicted: Soluble in organic solvents, low in water | Miscible with common organic solvents | Soluble in organic solvents, low in water[2] |

The structure of this compound, with its combination of a chlorinated benzene ring, a chloromethyl group, and a trifluoromethyl group, dictates its fragmentation behavior in mass spectrometry. The electron-withdrawing nature of the chlorine and trifluoromethyl groups influences the stability of the aromatic ring and the resulting fragment ions[5].

Principles of Electron Ionization Mass Spectrometry for Halogenated Aromatics

Electron Ionization (EI) is the most common ionization technique for the analysis of volatile and thermally stable organic compounds like this compound[6][7]. In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase. This interaction can eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•)[6][8].

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral radicals or molecules. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the compound's structure[7].

For halogenated compounds, the isotopic distribution of the halogens (specifically chlorine, with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments[8][9]. This isotopic signature is a powerful tool for identifying the presence and number of chlorine atoms in an unknown compound.

Predicted Fragmentation Pattern of this compound

Based on the known fragmentation of structurally similar molecules, we can predict the major fragmentation pathways for this compound under electron ionization.

Diagram 1: Proposed Fragmentation Pathway

Caption: Proposed major fragmentation pathways for this compound.

Table 2: Predicted Key Fragment Ions and Their Origins

| m/z (mass/charge ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 228/230/232 | [C₈H₅Cl₂F₃]⁺• | Molecular Ion (M⁺•): The intact molecule with one electron removed. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |

| 193/195 | [C₈H₅ClF₃]⁺ | Loss of a Chlorine Radical (•Cl): Cleavage of a C-Cl bond, most likely from the chloromethyl group due to the relative weakness of the C-Cl bond compared to the aromatic C-Cl bond. |

| 208/210 | [C₇H₅ClF₃]⁺• | Loss of the Chloromethyl Radical (•CH₂Cl): Benzylic cleavage leading to a stable trifluoromethyl-chlorophenyl radical cation. |

| 161/163 | [C₇H₄ClF₂]⁺ | Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of the C-CF₃ bond. This is a common fragmentation for trifluoromethylated aromatic compounds. |

| 209/211/213 | [C₈H₅Cl₂F₂]⁺ | Loss of a Fluorine Radical (•F): Ejection of a fluorine atom from the trifluoromethyl group. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl Cation: Subsequent fragmentation of other ions, such as the loss of a CF₃ group from the m/z 208/210 fragment. |

The interpretation of the mass spectrum will rely on identifying the molecular ion peak with its characteristic isotopic pattern for two chlorine atoms, followed by the identification of the key fragment ions outlined above. The relative abundances of these fragments will provide further structural confirmation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal analytical technique for the separation and identification of this compound in a sample mixture.

Diagram 2: GC-MS Experimental Workflow

Caption: A typical workflow for the analysis of this compound by GC-MS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the sample.

-

Dissolve the sample in a high-purity volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to achieve a final working concentration suitable for GC-MS analysis (typically in the range of 1-10 ppm).

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program: An initial temperature of 50-70°C held for 1-2 minutes, followed by a ramp of 10-20°C per minute to a final temperature of 280-300°C, held for 5-10 minutes. This program should be optimized to ensure good separation from any impurities.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-350 amu is generally sufficient to capture the molecular ion and all significant fragments.

-

Data Acquisition: Full scan mode to obtain the complete mass spectrum.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and its isotopic pattern.

-

Correlate the observed fragment ions with the predicted fragmentation pattern.

-

For confirmation, the obtained spectrum can be compared against a spectral library if available, although a library entry for this specific compound may not exist.

-

Conclusion

The mass spectrometric analysis of this compound, particularly by GC-MS with electron ionization, provides a robust method for its unequivocal identification. A thorough understanding of its predicted fragmentation pathways, driven by the presence of chlorine and trifluoromethyl substituents, is key to accurate spectral interpretation. The characteristic isotopic patterns arising from the two chlorine atoms serve as a definitive marker for this compound. The experimental protocol detailed in this guide provides a solid foundation for researchers to develop and validate their own analytical methods for this and structurally related molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-(Chloromethyl)-4-(trifluoromethyl)benzene: Fluorinated Aromatic Compound Technical Guide. Retrieved from [Link]

-

U.S. Department of Labor. (2020). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Occupational Safety and Health Administration. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-CHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 98-56-6. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-(Chloromethyl)-4-(trifluoromethyl)benzene: Fluorinated Aromatic Compound Technical Guide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Bol.com. (n.d.). Electron Ionization Mass Spectrometry of Halogenated Anilines. Retrieved from [Link]

-

University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-(chloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. Substance Registry Services. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 3. 1-CHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 98-56-6 [matrix-fine-chemicals.com]

- 4. Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. rroij.com [rroij.com]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. benchchem.com [benchchem.com]

Physical and chemical properties of 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

An In-depth Technical Guide to 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key fluorinated aromatic compound. Designed for researchers, chemists, and professionals in drug development, it delves into the core physicochemical properties, reactivity, applications, and essential experimental protocols associated with this versatile chemical intermediate.

Core Identity and Molecular Structure

This compound (CAS No: 23131-73-9) is a disubstituted toluene derivative.[1] Its structure is characterized by a benzene ring functionalized with a chlorine atom, a chloromethyl group, and a trifluoromethyl group. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis, determining suitable reaction conditions, solvents, and purification methods.

| Property | Value | Source |

| CAS Number | 23131-73-9 | [1] |

| Molecular Formula | C₈H₅Cl₂F₃ | [1] |

| Molecular Weight | 229.03 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Density | ~1.32 g/cm³ at 25°C (Value for similar compound) | [2] |

| Boiling Point | Data not widely available; estimated to be >200°C | |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| Solubility | Miscible with common organic solvents (e.g., DCM, THF, Ethyl Acetate) | [2] |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its distinct reactive sites.

-

Chloromethyl Group (-CH₂Cl): This benzylic chloride is the primary site for nucleophilic substitution. It readily reacts with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiols) to form new carbon-heteroatom or carbon-carbon bonds. This functionality is crucial for introducing the substituted benzyl moiety into larger, more complex molecules.

-

Aromatic Ring: The benzene ring is substituted with both an activating (chloromethyl) and deactivating (chloro, trifluoromethyl) groups. The trifluoromethyl and chloro groups are strongly electron-withdrawing, making the ring less susceptible to electrophilic aromatic substitution than toluene. However, the chlorine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C, C-N, or C-O bonds at this position. This dual reactivity makes it a versatile scaffold.

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of derivative molecules, which are highly desirable properties in drug candidates. This makes the compound a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, as well as agrochemicals.

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are proprietary or housed in databases, related structures provide a reference for expected signals.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Aromatic protons would appear as multiplets in the ~7.5-8.0 ppm region. The benzylic protons of the -CH₂Cl group would typically produce a singlet around 4.5-5.0 ppm.

-

¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group is expected, likely in the range of -60 to -65 ppm, which is characteristic for trifluoromethyl groups on a benzene ring.[3][4]

-

¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling) would be observed.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chlorine and the chloromethyl group. The isotopic pattern of the two chlorine atoms would be a key identifier.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-Cl bonds, and strong C-F stretching would be present.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are imperative. This compound should be handled by trained personnel in a well-ventilated chemical fume hood.

-

Hazards: While specific data for this molecule is limited, related compounds are known to be irritants. It should be treated as a substance that can cause skin, eye, and respiratory irritation.[5] Many chlorinated and fluorinated aromatics may pose long-term health risks and are harmful to aquatic life.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols are representative workflows demonstrating the application and analysis of this compound.

Protocol 1: Synthesis of a Tertiary Amine via Nucleophilic Substitution

This protocol details the reaction of the title compound with a secondary amine, a common step in the synthesis of pharmacologically active molecules.

Objective: To synthesize N-benzyl-N-methyl-1-(4-chloro-2-(trifluoromethyl)phenyl)methanamine.

Causality: The chloromethyl group is an excellent electrophile. A secondary amine acts as the nucleophile. A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is used to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the reactant amine. A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

Step-by-Step Methodology:

-

Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in anhydrous acetonitrile (ACN) (approx. 0.2 M concentration).

-

Amine Addition: Add N-methylbenzylamine (1.1 eq) to the solution via syringe.

-

Base Addition: Add triethylamine (TEA) (1.5 eq) dropwise to the stirring solution.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The formation of triethylammonium chloride precipitate is typically observed.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Filter the reaction mixture to remove the ammonium salt precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tertiary amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Purity Assessment by Gas Chromatography (GC)